Bienvenue dans la boutique en ligne BenchChem!

Antimony Potassium Tartrate

Leishmaniasis Antiparasitic IC50

Antimony Potassium Tartrate (CAS 11071-15-1) delivers the definitive trivalent antimony [Sb(III)] positive control for parasitology screening and toxicology profiling. With an established IC50 of 13.0±2.4 μg/mL against L. donovani promastigotes and 3.6±0.29 μg/mL against amastigotes, this highly water-soluble salt (8.3 g/100 mL) offers 10- to 100-fold greater antileishmanial potency than pentavalent clinical agents. Its well-characterized rat oral LD50 of 115 mg/kg provides a conservative benchmark for oral toxicity assessments that insoluble oxides cannot replicate. Unlike the sodium analog, the potassium salt exhibits superior long-term stability, making it the reliable choice for synthetic chemistry and reference standard preparation.

Molecular Formula C8H4O12Sb2.3H2O.2K
K2C8H4O12Sb2.3H2O
C8H10K2O15Sb2
Molecular Weight 667.87 g/mol
CAS No. 11071-15-1
Cat. No. B081345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony Potassium Tartrate
CAS11071-15-1
Molecular FormulaC8H4O12Sb2.3H2O.2K
K2C8H4O12Sb2.3H2O
C8H10K2O15Sb2
Molecular Weight667.87 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
InChIInChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4/t2*1-,2-;;;;;;;/m11......./s1
InChIKeyWBTCZEPSIIFINA-MSFWTACDSA-J
Commercial & Availability
Standard Pack Sizes100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Antimony Potassium Tartrate CAS 11071-15-1: Trivalent Antimonial Reference Standard for Leishmaniasis Research and Toxicology Studies


Antimony Potassium Tartrate (CAS 11071-15-1), historically known as tartar emetic, is a trivalent antimony [Sb(III)] double salt with the chemical formula K₂Sb₂(C₄H₂O₆)₂·3H₂O [1]. As a highly water-soluble antimony compound (8.3 g/100 mL at 25°C), it exhibits substantially higher bioavailability and acute toxicity than its pentavalent clinical counterparts or insoluble trivalent oxides [2]. While its therapeutic use in leishmaniasis and schistosomiasis has been largely supplanted by less toxic pentavalent agents like sodium stibogluconate and meglumine antimoniate, antimony potassium tartrate remains an essential reference compound in parasitology research, toxicology profiling, and as a chemical intermediate for synthesizing other antimonial agents [3].

Why Antimony Potassium Tartrate Cannot Be Replaced by Other Antimonials in Critical Research and Industrial Applications


Antimony compounds are not interchangeable due to profound differences in oxidation state, solubility, and resulting biological fate. Trivalent antimony [Sb(III)] compounds, such as antimony potassium tartrate, are intrinsically 10- to 100-fold more potent against Leishmania parasites but also significantly more toxic to mammalian hosts than their pentavalent [Sb(V)] counterparts like sodium stibogluconate or meglumine antimoniate [1]. Even among trivalent species, solubility dictates bioavailability: antimony potassium tartrate's high water solubility yields approximately 10% gastrointestinal absorption versus just 1% for the poorly soluble antimony trioxide, a difference that directly impacts systemic exposure and toxicity profiles [2]. Furthermore, the potassium salt of antimony tartrate exhibits superior stability compared to the sodium analog, making it the preferred form for long-term storage and use as a reference standard [3]. These quantifiable disparities in potency, absorption, and stability mean that substituting one antimonial for another without explicit validation will yield non-comparable experimental outcomes and unpredictable toxicological results.

Quantitative Differentiation of Antimony Potassium Tartrate Against Closest Analogs: Procurement-Relevant Evidence


Superior In Vitro Antileishmanial Potency: Antimony Potassium Tartrate vs. Pentavalent Clinical Agents

Antimony potassium tartrate [Sb(III)] demonstrates 400- to 600-fold greater potency than the pentavalent clinical agents sodium stibogluconate [Sb(V)] and meglumine antimoniate [Sb(V)] against Leishmania donovani promastigotes in vitro. Against the clinically relevant intramacrophage amastigote stage, the trivalent compound remains 5- to 22-fold more potent [1].

Leishmaniasis Antiparasitic IC50

Acute Oral Toxicity: Antimony Potassium Tartrate is 174-Fold More Toxic Than Antimony Trioxide in Rats

The acute oral LD50 of antimony potassium tartrate in rats is 115 mg/kg, compared to 20,000 mg/kg for antimony trioxide (Sb₂O₃), a commonly used insoluble trivalent antimony compound. This vast difference—174-fold—directly reflects the impact of water solubility on systemic exposure and acute hazard [1].

Toxicology LD50 Antimony

Gastrointestinal Absorption: 10-Fold Higher Bioavailability Versus Antimony Trioxide

Gastrointestinal absorption of antimony potassium tartrate is estimated at approximately 10%, compared to just 1% for antimony trioxide. This 10-fold difference is attributed to the high aqueous solubility of the tartrate salt (8.3 g/100 mL at 25°C) versus the negligible solubility of the oxide [1][2].

Pharmacokinetics Bioavailability Absorption

Subchronic Toxicity NOAEL: Antimony Potassium Tartrate Displays a 33-Fold Lower Safety Threshold Than Antimony Trioxide

In a 13-week drinking water study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for antimony potassium tartrate was 42.17 mg Sb/kg/day, whereas the NOAEL for dietary exposure to antimony trioxide over the same duration was 1,408 mg Sb/kg/day [1]. This 33-fold difference in the subchronic safety threshold again underscores the dramatically higher systemic toxicity of the soluble tartrate form.

Subchronic Toxicity NOAEL Regulatory Toxicology

Cardiac Electrophysiology: Antimony Potassium Tartrate Increases Calcium Currents, Unlike Pentavalent Sodium Stibogluconate at Therapeutic Levels

At therapeutic concentrations (0.3 μM), antimony potassium tartrate significantly increases cardiac L-type calcium currents from -4.8 ± 0.7 pA/pF to -7.3 ± 0.5 pA/pF, a 52% increase. In contrast, pentavalent sodium stibogluconate (SSG) at therapeutic concentrations does not affect hERG/IKr or any cardiac potassium currents, demonstrating a distinct mechanistic cardiotoxicity profile for the trivalent species [1].

Cardiotoxicity hERG Calcium Current Electrophysiology

Validated Application Scenarios for Antimony Potassium Tartrate Based on Quantitative Differentiation Evidence


Positive Control for In Vitro Antileishmanial Drug Discovery Assays

Given its established and highly reproducible IC50 of 13.0 ± 2.4 μg/mL against L. donovani promastigotes and 3.6 ± 0.29 μg/mL against amastigotes [1], antimony potassium tartrate serves as the definitive trivalent antimonial positive control. Its use ensures assay sensitivity and provides a benchmark for calculating potency indices (e.g., ratio of test compound IC50 to PAT IC50) when screening novel antileishmanial candidates. This application leverages its superior potency and well-characterized dose-response relationship relative to pentavalent clinical agents.

Soluble Trivalent Antimony Reference Standard for Toxicology and Risk Assessment

Antimony potassium tartrate is the preferred reference compound for studies investigating the hazard of soluble trivalent antimony species. With a well-documented rat oral LD50 of 115 mg/kg and a subchronic NOAEL of 42.17 mg Sb/kg/day [2][3], it provides a reproducible and conservative benchmark for oral toxicity assessments. This contrasts sharply with the insoluble oxide (ATO; LD50 20,000 mg/kg; NOAEL 1,408 mg Sb/kg/day), which fails to represent the hazard of bioavailable Sb(III). Regulatory toxicology programs and mechanistic studies of antimony-induced toxicity rely on this specific compound to generate relevant and translatable data.

Chemical Intermediate for Synthesis of Complex Antimonial Agents

Due to its high water solubility (8.3 g/100 mL at 25°C) and defined trivalent oxidation state [4], antimony potassium tartrate is a versatile starting material for synthesizing other antimony complexes. It can be used to prepare antimony-mannan conjugates for drug delivery research or as a precursor for chelation studies aimed at reducing Sb(III) toxicity while retaining antiparasitic activity. The sodium analog is reported to be less stable [5], making the potassium salt the more reliable choice for synthetic chemistry applications requiring a consistent and well-characterized Sb(III) source.

Tool Compound for Investigating Trivalent Antimony Cardiotoxicity Mechanisms

In cardiovascular safety pharmacology, antimony potassium tartrate is an essential tool for modeling trivalent antimony-induced cardiac toxicity. At therapeutic concentrations (0.3 μM), it produces a robust and quantifiable 52% increase in L-type calcium current [6], a mechanism linked to QT prolongation and arrhythmia. This specific effect is not observed with pentavalent agents like sodium stibogluconate at comparable concentrations. Researchers investigating hERG-independent mechanisms of drug-induced long QT syndrome or the comparative toxicology of antimonials utilize this compound as a positive control to dissect the unique cardiotoxic signature of trivalent antimony.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimony Potassium Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.